3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group at the 3-position of the quinazoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step reaction process. One common method includes the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. This process involves the following steps:
Oxidative Imine Synthesis: The reaction starts with the oxidation of amines to imines using 4,6-dihydroxysalicylic acid as an organocatalyst.
Intermolecular Condensation: The imines undergo intermolecular condensation to form the desired intermediate.
Intramolecular Cyclization: The intermediate then undergoes intramolecular cyclization to form the quinazoline ring.
Aromatization: Finally, the product is aromatized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include atmospheric oxygen and organocatalysts like 4,6-dihydroxysalicylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can have different biological activities and chemical properties .
Scientific Research Applications
3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-HIV and antitubercular agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
2-arylquinazolines: These compounds have similar structures but different substituents at the 2-position.
4-oxo-2-methylquinazolin-3(4H)-yl derivatives: These derivatives have different substituents at the 3-position.
Uniqueness
3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWCSICDLCGIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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